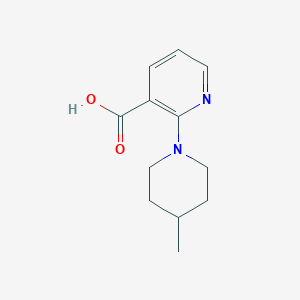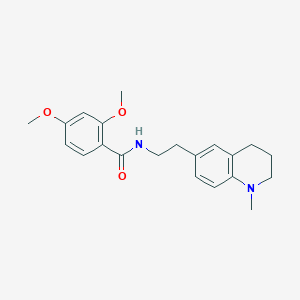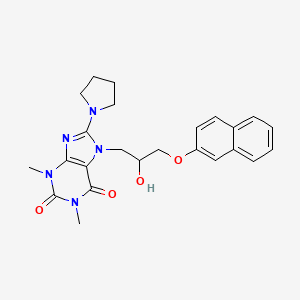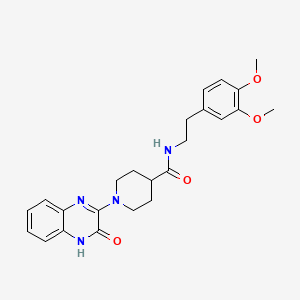
4-(2-Methylpiperidin-1-yl)-3-tosylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine and pyridine complexes comprehend two of the most common heterocyclic fragments present in FDA approved drugs .
Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Wissenschaftliche Forschungsanwendungen
Palladium-Catalyzed C-H Bond Functionalization
Research demonstrates the efficiency of directing groups for palladium-catalyzed β-arylation and alkylation of sp3 C-H bonds in carboxylic acid derivatives, emphasizing the potential of similar structures to 4-(2-Methylpiperidin-1-yl)-3-tosylquinoline in facilitating selective organic transformations. This work showcases the utility of specific chemical moieties in enhancing the reactivity and selectivity of C-H functionalization, a cornerstone in organic synthesis (Le, Nguyen, & Daugulis, 2019).
Synthesis and Antimalarial Activity
Another study focused on the synthesis and evaluation of a novel 4-aminoquinoline derivative, which exhibited curative activity against chloroquine-resistant malaria parasites. This indicates the potential of quinoline derivatives, similar to 4-(2-Methylpiperidin-1-yl)-3-tosylquinoline, in the development of new antimalarial agents (Dola et al., 2016).
Development of Non-peptide SST2 Agonists
Research into the development of novel SST2 agonists for potential clinical applications in acromegaly and carcinoid syndrome treatment highlights the importance of quinoline derivatives in creating effective and selective therapeutic agents. This underscores the role of 4-(2-Methylpiperidin-1-yl)-3-tosylquinoline-like compounds in pharmacological innovation (Zhao et al., 2022).
Antitumor Activity through Telomeric Destabilization
Studies have utilized palladium-mediated transformations to synthesize quinoline derivatives with potential as DNA G-quadruplex-stabilizing and telomerase inhibitory agents, suggesting their application in cancer therapy through the destabilization of telomeric integrity (Cookson, Heald, & Stevens, 2005).
Corrosion Inhibition
Research into Schiff base derivatives of quinoline has shown their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solution. This application demonstrates the chemical versatility and industrial relevance of quinoline derivatives in protecting metals against corrosion (Prabhu et al., 2008).
Wirkmechanismus
Zukünftige Richtungen
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Therefore, there is an urgent need for new therapeutics, which could act as anti-leukemic agents with less or minimal side effects .
Eigenschaften
IUPAC Name |
3-(4-methylphenyl)sulfonyl-4-(2-methylpiperidin-1-yl)quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2S/c1-16-10-12-18(13-11-16)27(25,26)21-15-23-20-9-4-3-8-19(20)22(21)24-14-6-5-7-17(24)2/h3-4,8-13,15,17H,5-7,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDFRQUDXCNFELV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methylpiperidin-1-yl)-3-tosylquinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-butylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2358909.png)
![2-(2-(4-(mesitylsulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2358910.png)



![1-[(4-Chlorophenyl)methyl]-3-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]urea](/img/structure/B2358915.png)
![7,9-dimethyl-1-octyl-3-phenyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6, 8-dione](/img/structure/B2358916.png)





![2-[3-[[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2358927.png)
